(Z)-dibenzo[b,f]azocin-6(5H)-one
Description
(Z)-Dibenzo[b,f]azocin-6(5H)-one is a tricyclic heterocyclic compound featuring a central eight-membered azocine ring fused with two benzene rings. This scaffold is notable for its structural rigidity and pharmacological relevance, particularly in the design of histone deacetylase (HDAC) inhibitors. Recent studies highlight its role as a hydrophobic "cap" in Vorinostat analogs, where modifications to the azocine ring enhance HDAC inhibition and selectivity against leukemia and lymphoma cell lines . The compound is synthesized via cyclization of dibenzosuberone oxime using polyphosphoric acid, yielding a gray powder with confirmed structural integrity through NMR and MS analyses .
Properties
Molecular Formula |
C15H11NO |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
5H-benzo[c][1]benzazocin-6-one |
InChI |
InChI=1S/C15H11NO/c17-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16-15/h1-10H,(H,16,17) |
InChI Key |
DVAIOEGZPDKFKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Scientific Research Applications
Key Structural Data
- Molecular Weight : 221.26 g/mol
- CAS Number : 23112-88-1
- IUPAC Name : (Z)-dibenzo[b,f]azocin-6(5H)-one
- Chemical Structure : Chemical Structure
Anticancer Activity
Recent studies have highlighted the potential of this compound as an inhibitor of histone deacetylases (HDAC), which are critical targets in cancer therapy. For instance, analogs of this compound have shown promising results in enhancing cytotoxic effects against various cancer cell lines, including those associated with lymphomas . The compound's structure allows it to interact effectively with cellular targets, leading to improved therapeutic outcomes.
Antitubercular Properties
Research has also indicated that derivatives of this compound exhibit significant antitubercular activity. In vitro studies demonstrated that these compounds could inhibit the growth of Mycobacterium tuberculosis, suggesting their potential as new therapeutic agents against tuberculosis . The mechanism of action is believed to involve enhanced hydrophobicity, which facilitates better penetration through the bacterial cell wall.
Material Science Applications
Beyond biological applications, this compound has garnered interest in materials science due to its unique structural properties. It can serve as a building block for synthesizing advanced materials with specific functionalities, including strained cyclooctyne derivatives used in click chemistry reactions . These materials have applications in drug delivery systems and bio-conjugation strategies.
Synthesis and Evaluation of Analogues
A notable study involved synthesizing a series of analogues of this compound to evaluate their HDAC inhibitory activity. The study found that certain derivatives exhibited IC50 values lower than that of Vorinostat, a well-known HDAC inhibitor, indicating strong potential for further development as anticancer agents .
Development of Antitubercular Agents
Another research effort focused on the design and synthesis of benzothiazole-containing azetidinone derivatives, which were evaluated for their antitubercular activity. The findings revealed that compounds derived from this compound displayed significant efficacy against M. tuberculosis, outperforming traditional drugs like isoniazid and rifampicin in specific assays .
Chemical Reactions Analysis
Reactivity and Functional Group Interactions
The compound’s lactam functionality and aromatic rings enable diverse reactivity:
Click Chemistry
Copper-free cycloadditions with azides yield triazoles. For example, reaction with 5-methyluridine azides produces regioisomers in ~1:1 ratios, influenced by solvent and azide structure .
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Copper-free click reaction | Azide + dibenzoazocine derivative (7) | Triazoles (8a,b, 9a,b) | Conformational isomerism |
Rearrangement Reactions
The compound undergoes transannular or ring-opening rearrangements under specific conditions:
-
Formation of heterochrysenes : Reaction with hydroxylamine or ethylamine yields heterochrysenes (5, 6) via amide cleavage and ring closure .
-
Spiro-compound synthesis : Treatment with aniline (120°C) or NaIO₄/SeO₂ oxidation produces spiro[azocine-aromatic] derivatives (7, 9) .
-
Isoquinoline derivatives : Acid/amine treatment generates isoquinolines (8a–c) .
Oxidation and Reduction
-
Periodate oxidation : Converts indolo[2,3-e]dibenzoazocine derivatives to macrocyclic systems .
-
Reduction with LiAlH₄ : Converts ketones to dihydro derivatives, enabling further functionalization .
Mechanistic Insights
Key mechanisms include:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tricyclic Dibenzo Heterocycles
The dibenzo[b,f]azocine scaffold shares structural homology with other tricyclic dibenzo heterocycles, which differ in heteroatom composition and ring size. Key analogs include:
Key Structural Insights :
- Ring Saturation : Partial saturation (e.g., 11,12-dihydro derivatives) improves HDAC inhibition by optimizing hydrophobic interactions with enzyme pockets .
- Heteroatom Substitution : Oxygen in dibenzo[b,f]oxepine enables photoisomerization, while nitrogen in diazocines enhances cytotoxicity .
Pharmacological Profiles
HDAC Inhibition :
- (Z)-Dibenzo[b,f]azocin-6(5H)-one derivatives exhibit superior HDAC1/6 inhibition (IC₅₀: 0.08–0.12 µM) compared to Vorinostat (IC₅₀: 0.25 µM) .
- Selectivity : These compounds show 3–5× higher cytotoxicity in leukemias (MV4-11, Daudi) than in solid tumors (A549, MCF-7), attributed to enhanced cellular uptake in hematological malignancies .
Microtubule Inhibition :
Preparation Methods
Beckmann Rearrangement of Dibenzosuberenone Oxime
The most widely documented method for synthesizing (Z)-dibenzo[b,f]azocin-6(5H)-one involves the Beckmann rearrangement of dibenzosuberenone oxime. As detailed in US Patent 8,912,322B2, dibenzosuberenone oxime (16 g, 72.3 mmol) is added to polyphosphoric acid (250 mL) at 125°C under vigorous stirring . After 60 minutes, the reaction mixture is quenched on crushed ice (700 mL), stirred for 30 minutes, and filtered to isolate crude dibenzo[b,f]azocin-6(5H)-one as a grey powder . This one-step process achieves a 73% yield (11.6 g) with minimal purification required, making it industrially viable .
Critical parameters influencing this reaction include:
-
Temperature : Optimal rearrangement occurs between 120–130°C. Lower temperatures (<100°C) result in incomplete conversion, while higher temperatures (>150°C) promote side reactions .
-
Acid strength : Polyphosphoric acid (PPA) is preferred over sulfuric or hydrochloric acids due to its superior protonating capacity and reduced side-product formation .
Halogenation and Cross-Coupling Strategies
Alternative routes employ halogenated intermediates to construct the azocine ring. A 2014 study (Supplemental Data S1) outlines the synthesis of (5-bromo-2-iodophenyl)methanol (6c ) via diazotization and iodination of 2-amino-5-bromobenzoic acid . Key steps include:
-
Diazotization with NaNO₂ (0.89 g, 13 mmol) in H₂SO₄/DMSO at 25°C for 1 hour .
-
Iodination using KI (3.1 g, 19 mmol) in aqueous solution, yielding 6c in 54% over two steps .
Subsequent Suzuki-Miyaura coupling of 6c with boronic esters under Pd(PPh₃)₂Cl₂ (0.121 g, 0.17 mmol) and CuI (0.016 g, 0.086 mmol) catalysis forms biaryl intermediates . Reaction conditions:
Reductive Amination and Lactam Formation
A third approach involves reductive amination followed by lactam cyclization. As described in Zeitschrift für Naturforschung B, dibenzo[b,f]azocin-6(5H)-one derivatives are synthesized via:
-
Mannich reaction : Treatment of dihydro-5H-dibenzo[b,g]azonine-6,13-dione (2 ) with formaldehyde and dimethylamine to form spirocyclic intermediate 15 .
-
Lithium aluminum hydride (LAH) reduction : LAH (2.5 equiv) in anhydrous THF reduces lactams to amines at −78°C .
-
Oxidative cyclization : Air oxidation or MnO₂-mediated cyclization yields the target compound .
Comparative Analysis of Synthetic Methods
The Beckmann rearrangement offers the highest yield and scalability but requires specialized equipment for handling PPA. Cross-coupling methods provide modularity for derivative synthesis but suffer from lower yields due to purification challenges . Reductive amination is advantageous for introducing substituents but involves multi-step protocols .
Purification and Characterization
Crude this compound is typically purified via:
-
Column chromatography : Silica gel with CHCl₃:MeOH:AcOH (100:5:0.5) eluent achieves >95% purity .
-
Recrystallization : Ethanol/water mixtures (3:1) yield crystalline product with melting point 234°C .
Characterization data:
Applications and Derivative Synthesis
The high strain energy of this compound enables rapid bioorthogonal reactions. Functionalization strategies include:
Q & A
Basic Research Question
- NMR and X-ray crystallography : Confirm stereochemistry and Z-configuration. For example, single-crystal X-ray studies (mean C–C bond length: 0.004 Å, R factor: 0.050) validate structural integrity .
- Mass spectrometry : Exact mass analysis (e.g., 223.0795638 Da) ensures molecular fidelity .
- DFT calculations : Predict electronic properties and optimize geometry for docking studies .
How do modifications to the tricyclic 'cap' influence HDAC inhibitory activity and selectivity?
Advanced Research Question
- Structural insights : Replacing Vorinostat’s phenyl group with dibenzo[b,f]azocin-6(5H)-one improves HDAC1/6 inhibition (IC₅₀ = 0.183 µM vs. Vorinostat’s 0.630 µM) due to enhanced hydrophobic interactions .
- Selectivity : Derivatives with 11,12-dihydrodibenzo[b,f]azocin-6(5H)-one show 3-fold higher cytotoxicity in leukemic MV4-11 cells than solid tumors (A549, MCF-7) .
Methodology : Use isoform-specific HDAC assays and molecular docking (PDB: 4BKX) to map binding interactions.
What in vitro models are most suitable for evaluating cytotoxic selectivity against hematological cancers?
Advanced Research Question
- Cell lines : Prioritize MV4-11 (leukemia) and Daudi (lymphoma) for IC₅₀ profiling. These exhibit sensitivity at nanomolar ranges (e.g., 7k: IC₅₀ = 0.183 µM) .
- Counter-screening : Include Balb/3T3 fibroblasts to assess off-target effects. Normal cells typically show >10-fold higher IC₅₀ values .
Data interpretation : Calculate selectivity indices (SI = IC₅₀_normal / IC₅₀_cancer) to prioritize lead compounds.
How can researchers resolve contradictions in HDAC inhibition data across structural analogues?
Advanced Research Question
- Case study : Derivatives with dibenzo[b,f][1,5]diazocine-6,12-dione show weak activity (IC₅₀ > 1 µM) despite structural similarity. This highlights the role of ring strain and side-chain flexibility .
- Strategies :
What safety protocols are essential when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
